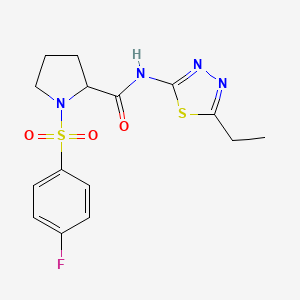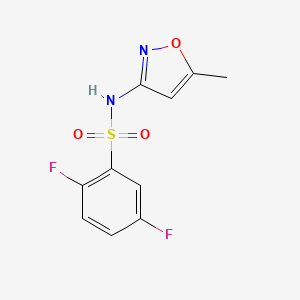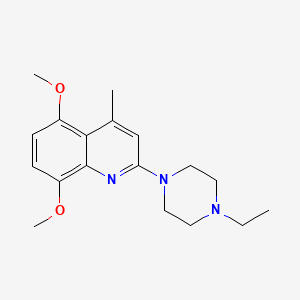
2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline is a heterocyclic compound that features a quinoline core substituted with ethylpiperazine and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Attachment of Ethylpiperazine: The final step involves the nucleophilic substitution of the quinoline derivative with ethylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and ethylpiperazine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Biological Research: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Pharmaceutical Research: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-5,8-dimethoxyquinoline
- 2-(4-Ethylpiperazin-1-yl)-4-methylquinoline
- 2-(4-Ethylpiperazin-1-yl)-5-methoxyquinoline
Uniqueness
2-(4-Ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline is unique due to the specific combination of substituents on the quinoline core, which imparts distinct chemical and biological properties. The presence of both ethylpiperazine and methoxy groups enhances its potential as a versatile scaffold in medicinal chemistry.
Propriétés
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-5,8-dimethoxy-4-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-5-20-8-10-21(11-9-20)16-12-13(2)17-14(22-3)6-7-15(23-4)18(17)19-16/h6-7,12H,5,8-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKICNMIFXJNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC(=C3C(=C2)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N~1~-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-D-serinamide](/img/structure/B5413399.png)
![N-cyclopropyl-1'-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5413402.png)
![4-ethyl-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5413410.png)
![4-(2-methyl-1H-imidazol-1-yl)-1-{[(1R*,2R*)-2-phenylcyclopropyl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5413412.png)
![4-{5-[carboxy(hydroxyimino)methyl]-3-nitro-2-thienyl}butanoic acid](/img/structure/B5413423.png)
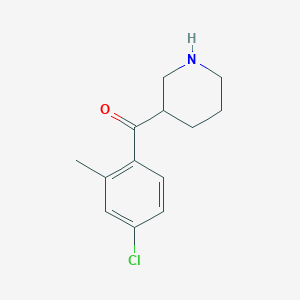
![4-{3-chloro-4-[(4-methylbenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5413449.png)
![6-{(E)-2-[4-(benzyloxy)-3-chloro-5-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5413455.png)
![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclobutyl]amine hydrochloride](/img/structure/B5413457.png)
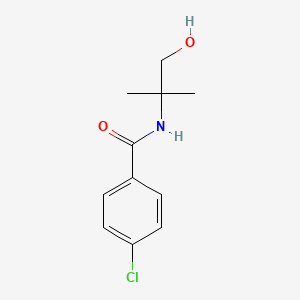
![5-methoxy-2-[3-(2-thienyl)acryloyl]phenyl 2-bromobenzoate](/img/structure/B5413473.png)
hydrazone](/img/structure/B5413480.png)
